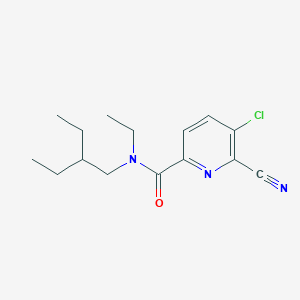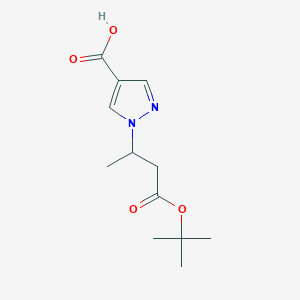![molecular formula C21H14F2N4OS2 B2573117 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189950-46-6](/img/no-structure.png)
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C21H14F2N4OS2 and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have focused on the synthesis and evaluation of fused pyrimidine derivatives for their antimicrobial and antifungal activities. These compounds have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as novel therapeutic agents for treating infections (Hossain & Bhuiyan, 2009); (Lahmidi et al., 2019).
Anticonvulsant and Antidepressant Properties
Research into pyrido and triazolopyrimidine derivatives has uncovered compounds with significant anticonvulsant and antidepressant activities, offering a basis for the development of new treatments for neurological disorders (Zhang et al., 2016).
Antitumor Activity
Compounds structurally related to the one have been evaluated for their antitumor potential, with some derivatives exhibiting potent activity against human tumor cell lines. This suggests a promising avenue for cancer research and drug development (Lauria et al., 2013).
Organic Electronics
The molecular self-assembly properties of certain triazolopyrimidine derivatives, leading to the formation of supramolecular structures with organic light-emitting capabilities, indicate potential applications in the development of OLED technology (Liu et al., 2008).
Receptor Inhibitors
Research into amino derivatives of triazolopyrimidines has revealed compounds with high affinity and selectivity towards specific adenosine receptors, suggesting applications in the design of receptor-targeted therapies (Betti et al., 1999).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 4-fluorobenzyl and (4-fluorobenzyl)thio substituents. The synthesis will involve multiple steps including cyclization, alkylation, and thiolation reactions.", "Starting Materials": [ "2-amino-4-fluorobenzonitrile", "2-bromo-4-fluorobenzene", "2-chloro-4-fluorobenzyl alcohol", "2-chloro-4-fluorobenzyl chloride", "2-aminothiophenol", "sodium hydride", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Cyclization of 2-amino-4-fluorobenzonitrile with 2-bromo-4-fluorobenzene in the presence of potassium carbonate and N,N-dimethylformamide to form 4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole.", "Step 2: Alkylation of 4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole with 2-chloro-4-fluorobenzyl alcohol in the presence of potassium carbonate and N,N-dimethylformamide to form 4-(4-fluorobenzyl)-1-(2-chloro-4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole.", "Step 3: Conversion of 4-(4-fluorobenzyl)-1-(2-chloro-4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole to 4-(4-fluorobenzyl)-1-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole by treatment with sodium hydride and 2-chloro-4-fluorobenzyl chloride in N,N-dimethylformamide.", "Step 4: Thiolation of 4-(4-fluorobenzyl)-1-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole with 2-aminothiophenol in the presence of acetic acid and ethanol to form the final compound, 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one." ] } | |
CAS RN |
1189950-46-6 |
Product Name |
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
Molecular Formula |
C21H14F2N4OS2 |
Molecular Weight |
440.49 |
IUPAC Name |
8-[(4-fluorophenyl)methyl]-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H14F2N4OS2/c22-15-5-1-13(2-6-15)11-26-19(28)18-17(9-10-29-18)27-20(26)24-25-21(27)30-12-14-3-7-16(23)8-4-14/h1-10H,11-12H2 |
InChI Key |
SUEQBAYRJVERPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)
![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)


![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)
![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)


![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2573047.png)
![8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2573052.png)

